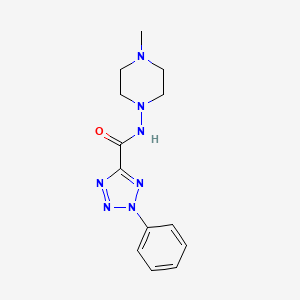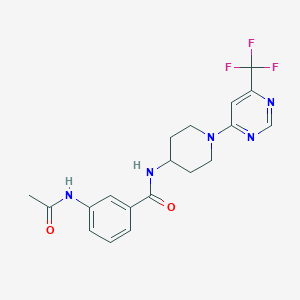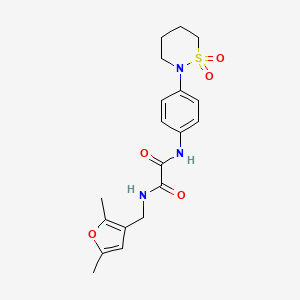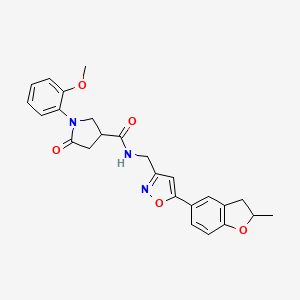
(1-(6-((2,5-Dimethylphenyl)thio)pyrimidin-4-yl)piperidin-4-yl)(piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(6-((2,5-Dimethylphenyl)thio)pyrimidin-4-yl)piperidin-4-yl)(piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C23H30N4OS and its molecular weight is 410.58. The purity is usually 95%.
BenchChem offers high-quality (1-(6-((2,5-Dimethylphenyl)thio)pyrimidin-4-yl)piperidin-4-yl)(piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(6-((2,5-Dimethylphenyl)thio)pyrimidin-4-yl)piperidin-4-yl)(piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Imidazole derivatives exhibit significant antimicrobial potential. The compound you’ve mentioned likely possesses antibacterial, antifungal, and antiviral properties. Researchers have synthesized various imidazole-based drugs, such as metronidazole and ornidazole, which effectively combat infections. These compounds interfere with microbial DNA replication and protein synthesis, making them valuable in treating infectious diseases .
Anti-Inflammatory Effects
Thiophene-containing compounds, like the one you’ve specified, often display anti-inflammatory activity. By modulating immune responses and inhibiting pro-inflammatory mediators, these molecules can help manage inflammatory conditions. Further studies are needed to explore the precise mechanisms and potential therapeutic applications .
Serotonin Antagonism
The combination of imidazole and thiophene rings may influence serotonin receptors. Serotonin antagonists play a crucial role in treating various disorders, including depression, anxiety, and neurodegenerative diseases. Investigating the compound’s interaction with serotonin receptors could reveal novel therapeutic avenues .
Anticancer Potential
Both imidazole and thiophene derivatives have shown promise in cancer research. Imidazole-based compounds can inhibit tumor growth by interfering with cell signaling pathways. Meanwhile, thiophenes exhibit cytotoxic effects against cancer cells. Researchers might explore the dual benefits of this hybrid compound in cancer therapy .
Neuroprotective Properties
Considering the compound’s structural features, it could potentially act as a neuroprotective agent. Imidazole derivatives have been investigated for their ability to enhance neuronal survival and protect against neurodegenerative diseases. Combining these properties with the thiophene moiety might yield novel neuroprotective drugs .
Drug Development
Imidazole-thiophene hybrids serve as valuable building blocks in drug discovery. Medicinal chemists can modify these structures to create novel drug candidates. By optimizing their pharmacokinetic properties, bioavailability, and target specificity, researchers can develop innovative therapies for various medical conditions .
Mecanismo De Acción
While the exact mechanism of action for this compound is not known, pyrimidine derivatives have been reported to exhibit a wide range of biological activities . These include antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Propiedades
IUPAC Name |
[1-[6-(2,5-dimethylphenyl)sulfanylpyrimidin-4-yl]piperidin-4-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4OS/c1-17-6-7-18(2)20(14-17)29-22-15-21(24-16-25-22)26-12-8-19(9-13-26)23(28)27-10-4-3-5-11-27/h6-7,14-16,19H,3-5,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKNZWPXIUDELJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SC2=NC=NC(=C2)N3CCC(CC3)C(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(6-((2,5-Dimethylphenyl)thio)pyrimidin-4-yl)piperidin-4-yl)(piperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-((4-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2473658.png)
![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2473661.png)
![ethyl [7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2473662.png)

![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B2473667.png)

![Tert-butyl (3aR,6aS)-6a-amino-3a-fluoro-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride](/img/structure/B2473670.png)



![1-[2-(Trifluoromethyl)benzenesulfonyl]piperazine](/img/structure/B2473675.png)